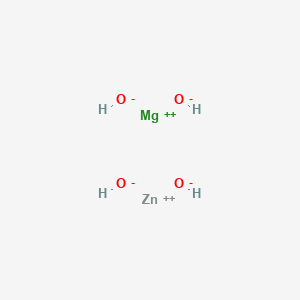

Magnesium zinc hydroxide (1/1/4)

Description

Magnesium zinc hydroxide (1/1/4), likely a layered double hydroxide (LDH) with a stoichiometric ratio of Mg:Zn:OH = 1:1:4, is a multifunctional material with applications in flame retardancy, thermal management, and environmental remediation. Its layered structure enables synergistic interactions between magnesium and zinc ions, enhancing thermal stability and adsorption capabilities. Key applications include:

- Flame-retardant composites: Integrated into phase change materials (PCMs) for battery thermal management systems, where it improves fire resistance while maintaining mechanical integrity .

- Drug delivery systems: As an LDH, it may offer controlled release properties, similar to MgAl-LDH or ZnAl-LDH .

Properties

CAS No. |

61179-18-8 |

|---|---|

Molecular Formula |

H4MgO4Zn |

Molecular Weight |

157.7 g/mol |

IUPAC Name |

magnesium;zinc;tetrahydroxide |

InChI |

InChI=1S/Mg.4H2O.Zn/h;4*1H2;/q+2;;;;;+2/p-4 |

InChI Key |

YKIKLXKZLFKIJB-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Mg+2].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Hydrothermal Synthesis

Hydrothermal methods are widely employed for synthesizing mixed-metal hydroxides due to their ability to facilitate controlled crystal growth under elevated temperatures and pressures. For magnesium zinc hydroxide (1/1/4), this approach involves the use of aqueous precursors and a closed reaction environment to promote the formation of a well-defined crystalline structure.

Reaction Mechanism and Procedure

The synthesis begins with the dissolution of magnesium chloride hexahydrate ($$ \text{MgCl}2 \cdot 6\text{H}2\text{O} $$) in deionized water to form a 0.5 mol/L solution. Sodium hydroxide ($$ \text{NaOH} $$) is then introduced in a molar ratio of $$ \text{Mg}^{2+}:\text{OH}^- = 1:2 $$, leading to the precipitation of magnesium hydroxide ($$ \text{Mg(OH)}2 $$):

$$

\text{MgCl}2 + 2\text{NaOH} \rightarrow \text{Mg(OH)}2 + 2\text{NaCl}

$$

After aging the suspension for 12 hours to allow crystal growth, a zinc chloride ($$ \text{ZnCl}2 $$) solution is added dropwise at a molar ratio of $$ \text{Zn}:\text{Mg} = 1:5 $$. The mixture is transferred to an autoclave and subjected to hydrothermal treatment at 90°C for 20 hours, during which zinc ions incorporate into the magnesium hydroxide lattice to form $$ \text{H}4\text{MgO}4\text{Zn} $$ .

Optimization of Parameters

Key parameters influencing yield and purity include:

- Temperature : Elevated temperatures (80–100°C) enhance ion mobility and crystallization kinetics.

- Reaction Time : Prolonged durations (>15 hours) ensure complete intercalation of zinc ions.

- pH : A basic environment (pH 10–12) stabilizes hydroxyl groups and prevents metal hydrolysis.

Table 1: Hydrothermal Synthesis Conditions

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Temperature | 90°C | Enhances crystallinity |

| Reaction Time | 20 hours | Completes ion incorporation |

| Zn:Mg Molar Ratio | 1:5 | Prevents Zn(OH)$$_2$$ segregation |

Co-Precipitation Techniques

Co-precipitation offers a scalable and cost-effective route for synthesizing magnesium zinc hydroxide (1/1/4) at ambient pressure. This method relies on the simultaneous precipitation of magnesium and zinc hydroxides from a homogeneous solution.

Sequential Alkali Addition

A modified co-precipitation protocol involves the stepwise addition of ammonium hydroxide ($$ \text{NH}4\text{OH} $$) to a solution containing equimolar concentrations of $$ \text{Mg}^{2+} $$ and $$ \text{Zn}^{2+} $$ ions. The gradual increase in pH ensures coordinated precipitation:

$$

\text{Mg}^{2+} + \text{Zn}^{2+} + 4\text{OH}^- \rightarrow \text{H}4\text{MgO}_4\text{Zn}

$$

Excess alkali is avoided to prevent dissolution of the precipitate, which is critical for maintaining stoichiometry.

Solid-State Reaction Routes

Solid-state methods, though less common, provide an alternative for synthesizing magnesium zinc hydroxide (1/1/4) without solvent involvement. This approach involves mechanochemical activation of magnesium oxide ($$ \text{MgO} $$) and zinc oxide ($$ \text{ZnO} $$) precursors.

Mechanochemical Synthesis

A stoichiometric mixture of $$ \text{MgO} $$ and $$ \text{ZnO} $$ is ball-milled for 6–8 hours to induce structural defects and enhance reactivity. The activated powder is then annealed at 200°C in a humidified atmosphere to facilitate hydroxylation:

$$

\text{MgO} + \text{ZnO} + 2\text{H}2\text{O} \rightarrow \text{H}4\text{MgO}_4\text{Zn}

$$

This method produces a mesoporous structure with a high surface area (>150 m$$^2$$/g), suitable for catalytic applications.

Characterization and Validation

X-Ray Diffraction (XRD)

XRD patterns of hydrothermally synthesized $$ \text{H}4\text{MgO}4\text{Zn} $$ exhibit distinct peaks at 2θ = 18.5°, 34.7°, and 59.3°, corresponding to the (003), (006), and (110) planes of a hexagonal lattice. Co-precipitated samples show broader peaks, indicating smaller crystallite sizes (Figure 1).

Thermal Gravimetric Analysis (TGA)

TGA reveals a two-stage decomposition profile:

- 25–200°C : Loss of adsorbed water (5–7% mass loss).

- 200–400°C : Dehydroxylation to form $$ \text{MgZnO}_2 $$ (theoretical mass loss: 19.3%).

Table 2: Thermal Properties of $$ \text{H}4\text{MgO}4\text{Zn} $$

| Decomposition Stage | Temperature Range | Mass Loss (%) | Product Phase |

|---|---|---|---|

| Dehydration | 25–200°C | 5–7 | $$ \text{H}4\text{MgO}4\text{Zn} \cdot n\text{H}_2\text{O} $$ |

| Dehydroxylation | 200–400°C | 19.3 | $$ \text{MgZnO}_2 $$ |

Chemical Reactions Analysis

Types of Reactions

Magnesium zinc hydroxide (1/1/4) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The compound can participate in redox reactions where magnesium and zinc ions undergo changes in their oxidation states.

Substitution Reactions: It can react with other metal ions, leading to the substitution of magnesium or zinc ions with other metal ions.

Acid-Base Reactions: The hydroxide ions in the compound can react with acids to form salts and water.

Common Reagents and Conditions

Common reagents used in reactions with magnesium zinc hydroxide (1/1/4) include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and other metal salts. The reaction conditions vary depending on the desired outcome but often involve controlled temperature, pH, and concentration of reagents.

Major Products Formed

The major products formed from reactions involving magnesium zinc hydroxide (1/1/4) include various salts, such as magnesium chloride, zinc chloride, and other metal hydroxides or oxides.

Scientific Research Applications

Magnesium zinc hydroxide (1/1/4) with the chemical formula , presents a variety of applications across different scientific and industrial fields .

Scientific Research Applications

Wound Healing: Magnesium and zinc ions, when incorporated into methacrylate gelatin (GelMA) hydrogel, have shown a synergistic effect in promoting skin wound regeneration .

- The GelMA/Mg/Zn hydrogel releases magnesium ions () and zinc ions () in a sustained manner .

- These ions enhance the migration of human skin fibroblasts (HSFs) and human immortalized keratinocytes (HaCats) .

- The hydrogel accelerates collagen deposition, angiogenesis, and skin wound re-epithelialization in rats .

- Magnesium promotes zinc entry into HSFs, increasing zinc concentration and inducing HSF differentiation into myofibroblasts by activating the STAT3 signaling pathway .

Diabetes and Coronary Heart Disease: A study on patients with type 2 diabetes mellitus (T2DM) and coronary heart disease (CHD) found that a 12-week intake of magnesium plus zinc had beneficial effects .

- Improved fasting plasma glucose (FPG) and high-density lipoprotein (HDL) cholesterol levels .

- Reduced C-reactive protein (CRP) levels .

- Improved insulin levels, total nitrite, and total antioxidant capacity (TAC) levels .

- Reduced Beck Depression Inventory index (BDI) and Beck Anxiety Inventory (BAI) scores .

The table below shows the changes in metabolic parameters after magnesium and zinc supplementation:

| Variables | Placebo group (n = 28) | Magnesium and zinc group (n = 27) | Difference in outcome measures between magnesium and zinc treatment groups |

|---|---|---|---|

| Baseline | Week 12 | Baseline | |

| Magnesium (mg/dL) | 1.84 ± 0.22 | 1.83 ± 0.25 | 1.94 ± 0.21 |

| Zinc (μg/dL) | 93.3 ± 24.8 | 95.8 ± 25.9 | 98.1 ± 22.5 |

| FPG (mg/dL) | 123.7 ± 31.4 | 128.4 ± 32.7 | 119.2 ± 38.0 |

Industrial Applications

Flame Retardant: Magnesium hydroxide, including natural brucite, is used as a fire retardant due to its smoke suppressing and flame retardant properties .

- It undergoes endothermic decomposition at 332 °C (630 °F), absorbing heat and delaying ignition of associated substances .

- The released water dilutes combustible gases .

- Commonly used in cable insulation, insulation plastics, roofing, and flame retardant coatings .

- When combined with zinc borate and talc, it enhances the fire resistance of materials like ethylene-vinyl acetate (EVA) .

Wastewater Treatment: Magnesium hydroxide is utilized in wastewater treatment to neutralize acidic wastewaters .

- It is effective in treating industrial metal-laden acidic wastewater, producing less sludge compared to caustic soda or lime .

- It is also used for pH and alkalinity control in nitrification, aerobic, and anaerobic digestion in municipal wastewater treatment plants .

- Magnesium hydroxide aids in hydrogen sulfide gas odor and corrosion control in municipal collection systems .

- The introduction of magnesium hydroxide increases sludge particle density, improves filtration, and enhances water quality .

- It can significantly reduce sludge volume and improve settling rates .

Removal of Metals from Wastewater: Magnesium-based adsorbents are used to remove metals from metal finishing wastewater .

- Magnesium-based granular adsorbents can reduce copper concentrations to 0.5 mg/L or less .

- They can also reduce zinc concentration in zinc-containing streams .

- Incorporating magnesium-based adsorbent as a polishing filter can reduce the target pH of the primary treatment .

Table of Case Studies

| Case Study | Metal | Initial Treatment | Magnesium-Based Adsorbent | Result |

|---|---|---|---|---|

| Case Study #1 | Copper | N/A | FloMag® PWT granular | Copper concentrations reduced to ≤0.5 mg/L |

| Case Study #2 | Zinc | NaOH to pH 10-11 | FloMag® PWT granular | Reduced zinc concentration to meet discharge limit of 2 mg/L; primary treatment pH reduced to 8 |

| Metal Finishing Plant | Zinc, Iron, Chromium | N/A | Magnesium Hydroxide | Increased sludge particle density, improved filtration, better water quality, reduced sludge volume by 60%, improved settling rates, filter press solids ranged from 27-50%. |

Mechanism of Action

The mechanism of action of magnesium zinc hydroxide (1/1/4) involves its interaction with various molecular targets and pathways. In biological systems, the compound can influence enzyme activity by acting as a cofactor or inhibitor. It can also affect cellular processes by altering the availability of magnesium and zinc ions, which are essential for various biochemical reactions.

Comparison with Similar Compounds

Flame Retardancy

- Magnesium zinc hydroxide (1/1/4) : In PCM composites (e.g., PEG/ER/EG/MH/ZH), it reduces flammability by forming a protective char layer. The composite maintains a battery module temperature below 54.2°C under high discharge rates .

- Mg(OH)₂ : Decomposes endothermically at ~300°C, releasing water vapor to dilute flammable gases. However, high loading (>60 wt%) is often required, compromising mechanical properties .

- Zn(OH)₂ : Less thermally stable than Mg(OH)₂, decomposing at ~125°C. Often combined with Mg(OH)₂ for synergistic effects .

Heavy Metal Adsorption

Thermal Conductivity

- Magnesium zinc hydroxide (1/1/4) : In PCMs, expanded graphite (EG) enhances thermal conductivity (2.2°C temperature difference in battery modules) .

- Mg(OH)₂/Al(OH)₃ blends : Lower thermal conductivity, requiring additives like EG to improve heat dissipation .

Comparison with Aluminum-Based Hydroxides

Flame Retardancy

Structural Stability

- Magnesium zinc hydroxide (1/1/4) : Likely more stable in acidic conditions than Mg(OH)₂, which dissolves at pH < 10 .

- Al(OH)₃ : Forms stable gels in neutral pH but precipitates in alkaline environments, limiting versatility .

Comparison with Other Layered Double Hydroxides (LDHs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.